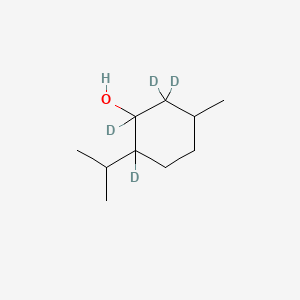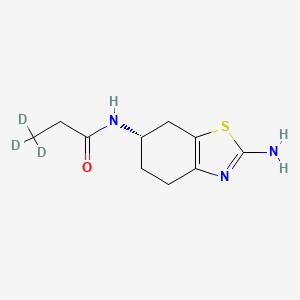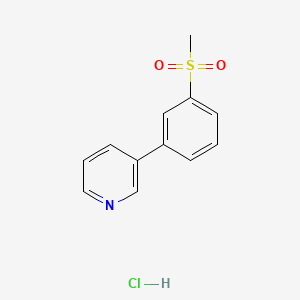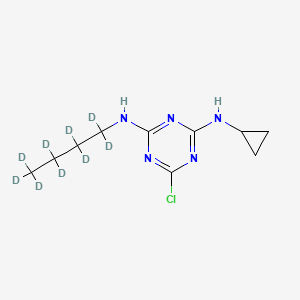
(+/-)-Menthol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Menthol is a naturally occurring organic compound that is widely used in the pharmaceutical, food, and cosmetic industries. It is a terpene alcohol with a characteristic minty odor and taste, which is derived from various plant species, including peppermint and eucalyptus. The compound has been extensively studied for its biochemical and physiological effects, and its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of (+/-)-Menthol is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. It has been shown to activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold and pain. It also inhibits the voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, (+/-)-Menthol has been shown to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, and to activate the gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
(+/-)-Menthol has a wide range of biochemical and physiological effects, which are mediated by its interaction with various molecular targets. It has been shown to have anti-inflammatory effects, which are mediated by the inhibition of the COX enzymes and the activation of the TRPM8 channel. It also has analgesic effects, which are mediated by the inhibition of the voltage-gated sodium channels and the activation of the GABA receptors. Additionally, (+/-)-Menthol has antispasmodic effects, which are mediated by the inhibition of the calcium channels and the activation of the potassium channels. It also has bronchodilatory effects, which are mediated by the relaxation of the smooth muscle cells in the airways.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (+/-)-Menthol in lab experiments include its availability, low cost, and well-established pharmacological properties. It is also relatively safe and non-toxic, which makes it a suitable candidate for in vitro and in vivo studies. However, the limitations of using (+/-)-Menthol in lab experiments include its complex mechanism of action, which makes it difficult to interpret the results of the experiments. It also has a narrow therapeutic window, which may limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on (+/-)-Menthol. One direction is to investigate its potential therapeutic applications in various diseases, including respiratory, cardiovascular, and neurological disorders. Another direction is to explore its mechanism of action, particularly its interaction with various molecular targets. Additionally, future research could focus on the development of new synthetic methods for (+/-)-Menthol and its enantiomers, which may improve its pharmacological properties and clinical applications.
Conclusion
In conclusion, (+/-)-Menthol is a naturally occurring organic compound with a wide range of biochemical and physiological effects. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is believed to involve its interaction with various molecular targets. Although it has some limitations for lab experiments, it remains a promising candidate for further research and development.
Synthesemethoden
(+/-)-Menthol can be synthesized from various starting materials, including pulegone, thymol, and carvone. The most common method of synthesis involves the hydrogenation of thymol or pulegone in the presence of a catalyst, such as palladium on carbon or Raney nickel. The reaction yields a racemic mixture of (+/-)-Menthol, which can be separated into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
(+/-)-Menthol has been extensively studied for its potential therapeutic applications in various diseases, including respiratory, cardiovascular, and neurological disorders. It has been shown to have anti-inflammatory, analgesic, antispasmodic, and bronchodilatory effects, which make it a promising candidate for the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions. It also has vasodilatory and hypotensive effects, which may be beneficial in the treatment of hypertension and cardiovascular diseases. Additionally, (+/-)-Menthol has been shown to have neuroprotective properties, which make it a potential therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1,2,2,6-tetradeuterio-3-methyl-6-propan-2-ylcyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i6D2,9D,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLISFMXDJSKH-JKQVIGAJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(CCC(C1([2H])O)([2H])C(C)C)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Menthol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)
![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)










